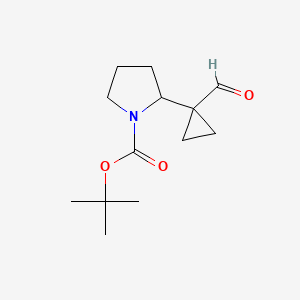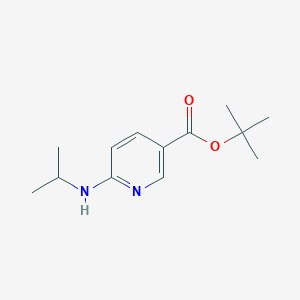
5-Bromo-1-cyclobutyl-1,2-dihydropyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Bromo-1-cyclobutyl-1,2-dihydropyrimidin-2-one is a derivative of dihydropyrimidinones, which are of significant interest due to their diverse range of biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated dihydropyrimidinones, which can help infer some of the characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of brominated dihydropyrimidinones can be achieved through various methods. For instance, the solvent-free synthesis of 5-bromothiophene based dihydropyrimidinones has been reported to yield pure products without the need for separation techniques, with good yields ranging from 66-80% . This suggests that a similar approach might be applicable for the synthesis of this compound, potentially offering an efficient and straightforward synthetic route.
Molecular Structure Analysis
Single crystal X-ray diffraction (SCXRD) is a common technique used to determine the crystal structure of such compounds. For example, the crystal structure of a related compound, ethyl-4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was successfully analyzed using SCXRD . This indicates that SCXRD could be a suitable method for analyzing the molecular structure of this compound as well.
Chemical Reactions Analysis
Brominated dihydropyrimidinones can undergo various chemical reactions, including bromination and dehydrobromination. The bromination of 4-aryl-5-nitro-6-phenyl-dihydropyrimidinones followed by dehydrobromination can lead to different products depending on the reaction conditions . This highlights the reactivity of brominated dihydropyrimidinones and suggests that this compound may also participate in similar reactions, which could be explored for further functionalization or transformation of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated dihydropyrimidinones can be characterized using various analytical techniques. Infrared absorption spectroscopy and density functional theory (DFT) simulations can be used to analyze vibrational modes . UV-Vis absorption spectroscopy can estimate the optical band gap and maximum absorption wavelength . Additionally, thermal gravimetric-differential thermal analysis (TG-DTA) can provide information on the degradation profile and associated thermal stability . These methods could be applied to this compound to gain a comprehensive understanding of its physical and chemical properties.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Le système cyclique pyrimidinique présent dans la 5-bromo-1-cyclobutylpyrimidin-2-one est un motif courant dans les molécules biologiquement actives. Les chercheurs ont exploré son potentiel comme échafaudage pour la conception de nouveaux médicaments. Parmi les applications notables, citons :
- Agents antitumoraux et anticancéreux : Les DHPM (3,4-dihydro-2(H)-pyrimidinones) dérivés de ce composé se sont révélés prometteurs en tant qu’agents antitumoraux et anticancéreux .
- Propriétés anti-inflammatoires et antivirales : Les DHPM ont été étudiés pour leurs activités anti-inflammatoires et antivirales .
- Bloqueurs des canaux calciques : Certains DHPM présentent des effets de blocage des canaux calciques, ce qui est pertinent dans la recherche cardiovasculaire .
Synthèse organique
La 5-bromo-1-cyclobutylpyrimidin-2-one sert de précieux élément de base en synthèse organique. Les chercheurs l’ont utilisée pour créer des molécules plus complexes par le biais de diverses réactions, comme la condensation de Biginelli. À noter :
- Réaction de Biginelli : Le composé catalyse efficacement la condensation de Biginelli en un seul pot, conduisant à la synthèse de DHPM. Ce protocole vert offre simplicité, rentabilité et conditions de réaction douces .
Science des matériaux
La stabilité et la réutilisabilité de la 5-bromo-1-cyclobutylpyrimidin-2-one la rendent intéressante pour les applications en science des matériaux :
- Nanocatalyseur : Le composé a été utilisé comme nanocatalyseur en conditions sans solvant, démontrant une stabilité et une recyclabilité exceptionnelles .
Biologie chimique
Il est crucial de comprendre les activités biologiques des DHPM dérivés de ce composé :
- Analogues de vitamines : Le système cyclique pyrimidinique est naturellement présent dans des vitamines comme la thiamine, l’acide folique et la riboflavine .
- Composants d’acides nucléiques : L’uracile, la thymine et la cytosine, toutes des bases d’acides nucléiques essentielles, contiennent le cycle pyrimidinique .
Pharmacologie
Les chercheurs ont exploré les effets pharmacologiques des DHPM :
Éducation et recherche en chimie
La 5-bromo-1-cyclobutylpyrimidin-2-one est un excellent exemple en éducation et en recherche en chimie :
N’oubliez pas de manipuler ce composé avec soin, car il peut provoquer des irritations cutanées et oculaires ainsi qu’une gêne respiratoire . Dans l’ensemble, la 5-bromo-1-cyclobutylpyrimidin-2-one offre des possibilités passionnantes dans divers domaines scientifiques ! 🌟
Propriétés
IUPAC Name |
5-bromo-1-cyclobutylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-4-10-8(12)11(5-6)7-2-1-3-7/h4-5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDAAVZHNXUDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2540982.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2540983.png)
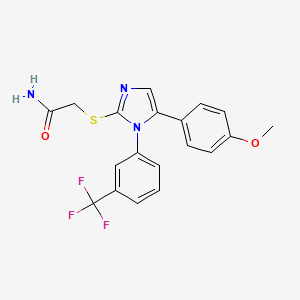
![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2540991.png)
![5-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B2540992.png)
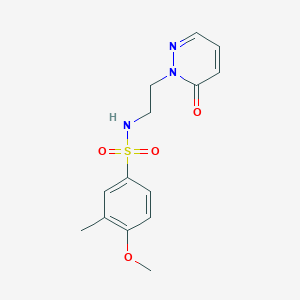

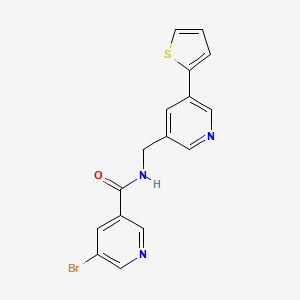


![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2540998.png)
![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2541000.png)
